Quinazoline-7-carbaldehyde
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Overview
Description
Quinazoline-7-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-7-carbaldehyde typically involves the reaction of anthranilic acid derivatives with formylating agents. One common method is the cyclization of 2-aminobenzamide with formic acid or formamide under acidic conditions. Another approach involves the use of Vilsmeier-Haack reaction, where anthranilic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has also been explored to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Quinazoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinazoline-7-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield quinazoline-7-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
- Quinazoline-7-carboxylic acid
- Quinazoline-7-methanol
- Substituted quinazoline derivatives
Scientific Research Applications
Quinazoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various quinazoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Quinazoline derivatives have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: this compound is used in the synthesis of drugs targeting specific enzymes and receptors, such as tyrosine kinases.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinazoline-7-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, quinazoline derivatives can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Quinazoline-4-carbaldehyde
- Quinazoline-2-carbaldehyde
- Quinazoline-6-carbaldehyde
Comparison: Quinazoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinazoline-4-carbaldehyde and quinazoline-2-carbaldehyde, this compound exhibits different reactivity and selectivity in chemical reactions. Its position on the quinazoline ring also influences its interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H6N2O |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
quinazoline-7-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-5-7-1-2-8-4-10-6-11-9(8)3-7/h1-6H |
InChI Key |
IBFMAOQVOYKOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C=O |
Origin of Product |
United States |
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